molecular formula C17H20O3 B023627 1,3-Bis(benzyloxy)-2-propanol CAS No. 6972-79-8

1,3-Bis(benzyloxy)-2-propanol

Cat. No.: B023627
CAS No.: 6972-79-8
M. Wt: 272.34 g/mol
InChI Key: ARLSYSVVBAMYKA-UHFFFAOYSA-N
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Preparation Methods

Ethambutol dihydrochloride can be synthesized through various methods. One common synthetic route involves the reaction of butene-1 and chlorine with acetonitrile to yield N-[1-(chloromethyl)propyl]acetimidoyl chloride, which is then hydrolyzed to N-[1-(chloromethyl)propyl]-acetamide. This intermediate is further hydrolyzed to dl-2-amino-1-butanol, which is then converted to ethambutol dihydrochloride . Industrial production methods often involve similar steps but are optimized for large-scale production.

Chemical Reactions Analysis

Ethambutol dihydrochloride undergoes various chemical reactions, including oxidation and hydrolysis. The primary metabolic pathway involves the oxidation of the alcohol groups to aldehyde intermediates, followed by conversion to dicarboxylic acids . Common reagents used in these reactions include aldehyde dehydrogenase and other oxidizing agents. The major products formed from these reactions are the corresponding dicarboxylic acids .

Properties

IUPAC Name

1,3-bis(phenylmethoxy)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20O3/c18-17(13-19-11-15-7-3-1-4-8-15)14-20-12-16-9-5-2-6-10-16/h1-10,17-18H,11-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARLSYSVVBAMYKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCC(COCC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6073990
Record name 2-Propanol, 1,3-bis(phenylmethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6073990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6972-79-8
Record name 1,3-Bis(phenylmethoxy)-2-propanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6972-79-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propanol, 1,3-bis(phenylmethoxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006972798
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6972-79-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62583
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Propanol, 1,3-bis(phenylmethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6073990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of 1,3-Bis(benzyloxy)-2-propanol in the synthesis of antiviral agents?

A1: this compound serves as a crucial starting material in the multi-step synthesis of acyclic nucleoside analogs. [] Researchers used it to create a side-chain thio analogue of ganciclovir, an antiviral drug used to treat cytomegalovirus (CMV) infections. Specifically, it is employed in the construction of the side chain that ultimately connects to the purine or pyrimidine base of the nucleoside analog.

Q2: How is this compound utilized in the synthesis of PET imaging agents?

A2: this compound plays a key role in the improved total synthesis of [18F]FHPG, a Positron Emission Tomography (PET) imaging agent used to visualize the expression of the Herpes Simplex Virus thymidine kinase (HSV‐tk) gene. [] It acts as a precursor that, after several synthetic steps including reaction with [18F]KF/Kryptofix 2.2.2 and deprotection, yields the desired [18F]FHPG molecule. This improved synthesis offers a more efficient route to this important imaging agent.

Q3: Can you describe the use of this compound in the development of dendrimer-functionalized palladium catalysts?

A3: Researchers utilized this compound to introduce a dendritic wedge onto bis(2-pyridylimino)isoindole (BPI) ligands. [] This modification aimed to enhance the catalytic activity and stability of the corresponding palladium(II) complexes in hydrogenation reactions. The benzyl protecting groups in this compound allowed for controlled attachment to the ligand precursor before complexation with palladium. The resulting dendrimer-functionalized catalysts showed improved performance in hydrogenating styrene and 1-octene compared to their unfunctionalized counterparts.

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